molecular formula C17H27NO B1359394 2-Dodecanoylpyridine CAS No. 898779-43-6

2-Dodecanoylpyridine

Cat. No.: B1359394
CAS No.: 898779-43-6
M. Wt: 261.4 g/mol
InChI Key: NIEKSWJGRZTVOV-UHFFFAOYSA-N
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Description

2-Dodecanoylpyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine is a six-membered aromatic heterocycle with one nitrogen atom in the ring. This compound is characterized by the presence of a dodecanoyl group (a twelve-carbon chain with a carbonyl group) attached to the second position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science.

Scientific Research Applications

2-Dodecanoylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in studies involving enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Pyridine derivatives, including this compound, are explored for their potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Safety and Hazards

2-Dodecanoylpyridine is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-Dodecanoylpyridine plays a significant role in biochemical reactions, particularly in interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including cytochrome P450 monooxygenases and FAD-containing amine oxidase. These interactions are crucial for the compound’s role in oxidative degradation and detoxification processes. Additionally, this compound exhibits strong binding interactions with myofibrillar proteins, influencing their conformation and stability .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with oxidative stress-activated MAPKs (mitogen-activated protein kinases) suggests its role in regulating intracellular reactive oxygen species (ROS) levels, which are critical for maintaining cellular homeostasis . Furthermore, this compound has been observed to impact the activity of antioxidant enzymes such as catalase and glutathione-S-transferase, thereby protecting cells from oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, including hydrophobic interactions and hydrogen bonding with myofibrillar proteins . These interactions lead to changes in protein conformation and stability, ultimately affecting cellular functions. Additionally, this compound has been shown to modulate enzyme activity, either inhibiting or activating specific enzymes involved in oxidative degradation and detoxification processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have varying impacts on cellular processes . Long-term exposure to the compound has been associated with sustained modulation of enzyme activity and cellular metabolism, highlighting its potential for prolonged biochemical effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and cellular metabolism without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress and disruption of cellular homeostasis . Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative degradation and detoxification. The compound interacts with enzymes such as cytochrome P450 monooxygenases and FAD-containing amine oxidase, which play crucial roles in its metabolism . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with solute carrier transporters and ATP-binding cassette transporters, which facilitate its movement across cell membranes . These interactions influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is primarily localized to the cytoplasm and mitochondria, where it interacts with key enzymes and proteins involved in oxidative degradation and detoxification . Targeting signals and post-translational modifications play essential roles in directing this compound to these compartments, ensuring its proper function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dodecanoylpyridine typically involves the acylation of pyridine. One common method is the Friedel-Crafts acylation, where pyridine reacts with dodecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Another method involves the use of pyridine N-oxides, which can be acylated using dodecanoyl chloride followed by reduction to yield this compound. This method often employs reagents like acetic anhydride and a reducing agent such as zinc dust.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Dodecanoylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or completely reduce the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or peracids can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alcohols or fully reduced piperidine derivatives.

Comparison with Similar Compounds

2-Dodecanoylpyridine can be compared with other pyridine derivatives such as:

    2-Acetylpyridine: Similar in structure but with a shorter acyl chain, leading to different physical and chemical properties.

    2-Benzoylpyridine: Contains a benzoyl group instead of a dodecanoyl group, resulting in different reactivity and applications.

    2-Pyridinecarboxaldehyde: Features an aldehyde group, making it more reactive in certain chemical reactions.

The uniqueness of this compound lies in its long carbon chain, which imparts distinct lipophilic properties and influences its interactions in biological and chemical systems.

Properties

IUPAC Name

1-pyridin-2-yldodecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-2-3-4-5-6-7-8-9-10-14-17(19)16-13-11-12-15-18-16/h11-13,15H,2-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEKSWJGRZTVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641985
Record name 1-(Pyridin-2-yl)dodecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-43-6
Record name 1-(Pyridin-2-yl)dodecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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